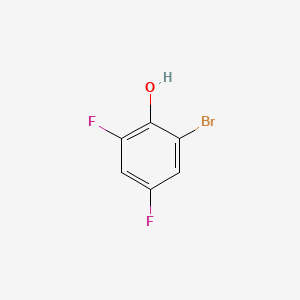

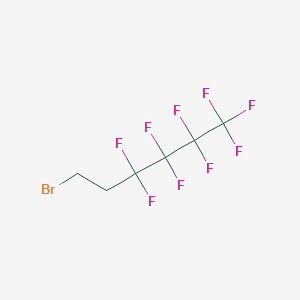

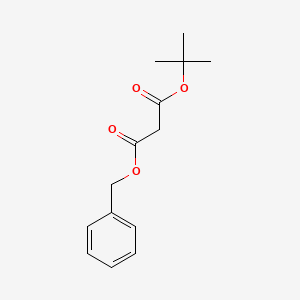

![molecular formula C9H13NOS B1270881 2-[(2-Pyridin-4-ylethyl)thio]éthanol CAS No. 78092-91-8](/img/structure/B1270881.png)

2-[(2-Pyridin-4-ylethyl)thio]éthanol

Vue d'ensemble

Description

The compound "2-[(2-Pyridin-4-ylethyl)thio]ethanol" is not directly mentioned in the provided abstracts. However, the abstracts do discuss various pyridine-based ethanol compounds, which share structural similarities with the compound of interest. These compounds are typically intermediates or products of condensation reactions involving pyridine derivatives and aldehydes . They are of interest due to their potential applications in various fields, such as polymer chemistry , medicinal chemistry , and as ligands in complex molecular structures .

Synthesis Analysis

The synthesis of related pyridine-based ethanol compounds often involves Knoevenagel condensation reactions. For instance, 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol is synthesized through the reaction of 2-methylpyridine with p-fluorobenzaldehyde . Similarly, 1-phenyl-2-(2-pyridyl)ethanol is obtained from the condensation of 2-methylpyridine with benzaldehyde . These reactions typically yield stable intermediates that can undergo further reactions, such as dehydration to form ethene derivatives .

Molecular Structure Analysis

The molecular structures of these compounds are elucidated using techniques such as X-ray crystallography, which reveals the crystalline systems and space groups they belong to. For example, 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol crystallizes in the monoclinic system space group P21/n , while 1-phenyl-2-(2-pyridyl)ethanol crystallizes in the monoclinic system with space group P21/c . These structures often feature intermolecular hydrogen bonding, which plays a role in the stability of the compounds .

Chemical Reactions Analysis

The pyridine-based ethanol compounds can participate in various chemical reactions. For instance, 2-(pyridin-2-yl)ethanol serves as a protecting group for carboxylic acids, which can be removed chemically or thermally after polymerization . The pyridinolysis of S-4-nitrophenyl 4-substituted thiobenzoates is another reaction involving pyridine derivatives, where kinetics and mechanisms are studied in aqueous ethanol .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of pyridine and ethanol groups imparts certain chemical stabilities and reactivities. For example, 2-(pyridin-2-yl)ethanol is stable under acidic conditions and resists catalytic hydrogenolysis . The intermolecular hydrogen bonds observed in the crystal structures contribute to the compounds' physical properties, such as their crystallization behavior and potentially their solubility .

Applications De Recherche Scientifique

Synthèse de nouveaux dérivés

Le composé peut servir de point de départ pour la synthèse de nouveaux dérivés . Par exemple, il peut être utilisé pour préparer des banques de nouveaux composés hétérocycliques ayant des activités biologiques potentielles .

Activité antifibrotique

Certains dérivés de ce composé ont montré des activités antifibrotiques . Ils ont été trouvés pour inhiber l'expression du collagène et la teneur en hydroxyproline dans le milieu de culture cellulaire in vitro .

Science des matériaux

Dans le domaine de la science des matériaux, ce composé pourrait potentiellement être utilisé en raison de sa structure chimique unique . Cependant, des recherches supplémentaires seraient nécessaires pour déterminer des applications spécifiques.

Chromatographie

En chromatographie, ce composé pourrait potentiellement être utilisé comme phase stationnaire en raison de sa nature polaire . Le groupe pyridinyle pourrait interagir avec les analytes pour les séparer en fonction de leur polarité.

Propriétés

IUPAC Name |

2-(2-pyridin-4-ylethylsulfanyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c11-6-8-12-7-3-9-1-4-10-5-2-9/h1-2,4-5,11H,3,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSLGHONXIRODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCSCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366112 | |

| Record name | 2-{[2-(Pyridin-4-yl)ethyl]sulfanyl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78092-91-8 | |

| Record name | 2-{[2-(Pyridin-4-yl)ethyl]sulfanyl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.